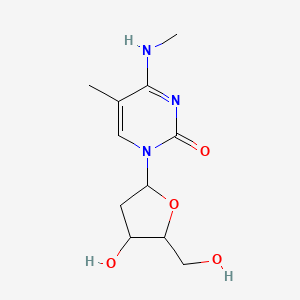

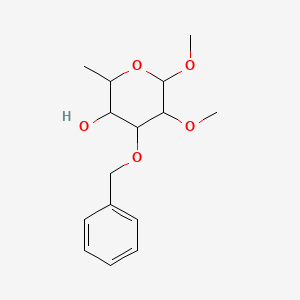

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

6-デオキシ-2-O-メチル-3-O-ベンジル-α-D-ガラクトピラノシド メチルエステルの合成には、いくつかのステップが必要です。 一般的な方法には、ヒドロキシル基の保護、選択的メチル化、およびベンジル化が含まれます . 反応条件は通常、クロロホルムやジクロロメタンなどの溶媒、ヨウ化メチルやベンジルクロリドなどの試薬を使用します .

化学反応の分析

6-デオキシ-2-O-メチル-3-O-ベンジル-α-D-ガラクトピラノシド メチルエステルは、求核置換反応や酸化反応などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、ヨウ化ナトリウム、無水酢酸、過マンガン酸カリウムなどの酸化剤などがあります . これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ヨウ化ナトリウムによる求核置換反応は、ヨウ素化誘導体の生成につながる可能性があります .

科学的研究の応用

作用機序

6-デオキシ-2-O-メチル-3-O-ベンジル-α-D-ガラクトピラノシド メチルエステルの作用機序には、炭水化物結合タンパク質との相互作用が含まれます . これらの相互作用は、細胞シグナル伝達や免疫応答など、さまざまな生物学的プロセスを調節することができます . この化合物の分子構造により、特定のタンパク質に特異的に結合し、その活性と機能に影響を与えることができます .

類似化合物の比較

6-デオキシ-2-O-メチル-3-O-ベンジル-α-D-ガラクトピラノシド メチルエステルは、6-デオキシ-3-C-メチル-2-O-ベンジル-4-O-メチル-α-L-タロピラノシド メチルエステルや6-デオキシ-3-C-メチル-α-L-マンノピラノシド メチルエステルなどの他の類似化合物と比較することができます . これらの化合物は、類似の構造的特徴を共有していますが、特定の官能基と立体化学が異なります . 6-デオキシ-2-O-メチル-3-O-ベンジル-α-D-ガラクトピラノシド メチルエステルの独自性は、特定のメチル化とベンジル化のパターンにあり、これは異なる化学的および生物学的特性を与えます .

類似化合物との比較

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can be compared to other similar compounds such as Methyl 6-deoxy-3-C-methyl-2-O-benzyl-4-O-methyl-α-L-talopyranoside and Methyl 6-deoxy-3-C-methyl-α-L-mannopyranoside . These compounds share similar structural features but differ in their specific functional groups and stereochemistry . The uniqueness of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside lies in its specific methylation and benzylation pattern, which imparts distinct chemical and biological properties .

特性

分子式 |

C15H22O5 |

|---|---|

分子量 |

282.33 g/mol |

IUPAC名 |

5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |

InChI |

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3 |

InChIキー |

DNQLPGZLKBRKSP-UHFFFAOYSA-N |

正規SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)

![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)

![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)

![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

![[Mn(TPP)]2O](/img/structure/B12321823.png)

![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)